molecular formula C10H10Cl2Zr B11825461 DI(Cyclopenta-1,3-dien-1-YL)zirconium(IV) chloride

DI(Cyclopenta-1,3-dien-1-YL)zirconium(IV) chloride

Cat. No.: B11825461
M. Wt: 292.31 g/mol
InChI Key: SJVLZCPSDQQCDY-UHFFFAOYSA-L
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Description

Bis(cyclopentadienyl)zirconium dichloride, also known as zirconocene dichloride, is an organometallic compound with the chemical formula C10H10Cl2Zr. This compound is characterized by its two cyclopentadienyl ligands bound to a zirconium metal center, along with two chloride ions. It is a valuable catalyst in various chemical reactions, particularly in polymerization and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(cyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction is as follows:

ZrCl4+2NaC5H5Zr(C5H5)2Cl2+2NaCl\text{ZrCl}_4 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Zr}(\text{C}_5\text{H}_5)_2\text{Cl}_2 + 2 \text{NaCl} ZrCl4​+2NaC5​H5​→Zr(C5​H5​)2​Cl2​+2NaCl

The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of bis(cyclopentadienyl)zirconium dichloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Bis(cyclopentadienyl)zirconium dichloride undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with bis(cyclopentadienyl)zirconium dichloride include alkyl halides, amines, and organolithium compounds. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .

Major Products Formed

The major products formed from reactions with bis(cyclopentadienyl)zirconium dichloride depend on the specific reagents and conditions used. For example, reactions with alkyl halides can produce alkyl-substituted zirconium complexes, while reactions with amines can yield amine-substituted products .

Scientific Research Applications

Bis(cyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(cyclopentadienyl)zirconium dichloride exerts its catalytic effects involves the coordination of the cyclopentadienyl ligands to the zirconium center, which stabilizes the metal and facilitates various chemical transformations. The compound can activate small molecules, such as olefins, through coordination and subsequent insertion into the zirconium-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Bis(cyclopentadienyl)titanium dichloride: Similar in structure but contains titanium instead of zirconium.

    Bis(cyclopentadienyl)hafnium dichloride: Contains hafnium and exhibits similar reactivity.

    Bis(cyclopentadienyl)dimethylzirconium: Contains methyl groups instead of chloride ions.

Uniqueness

Bis(cyclopentadienyl)zirconium dichloride is unique due to its high thermal stability and solubility in organic solvents, making it highly effective in various catalytic applications. Its ability to form stable complexes with a wide range of ligands also sets it apart from similar compounds .

Properties

Molecular Formula

C10H10Cl2Zr

Molecular Weight

292.31 g/mol

IUPAC Name

cyclopenta-1,3-diene;zirconium(4+);dichloride

InChI

InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2

InChI Key

SJVLZCPSDQQCDY-UHFFFAOYSA-L

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+4]

Origin of Product

United States

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